Strontium borate

Descripción general

Descripción

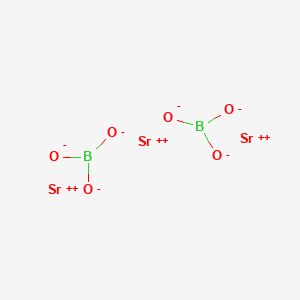

Strontium borate is an inorganic compound composed of strontium, boron, and oxygen. It is known for its unique structural properties and is often used in various scientific and industrial applications. The compound can exist in different forms, such as strontium tetraborate (SrB₄O₇) and strontium metaborate (SrB₂O₄), each with distinct structural characteristics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Strontium borate can be synthesized through various methods, including solid-state reactions and melt-quenching techniques. One common method involves the reaction of strontium carbonate (SrCO₃) with boric acid (H₃BO₃) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and the release of carbon dioxide (CO₂) .

Industrial Production Methods: In industrial settings, this compound is often produced using the melt-quenching technique. This method involves melting a mixture of strontium oxide (SrO) and boron oxide (B₂O₃) at high temperatures, followed by rapid cooling to form a glassy or crystalline product. The melt-quenching technique allows for precise control over the composition and properties of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Strontium borate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.

Substitution: this compound can participate in substitution reactions where one or more of its components are replaced by other elements or compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as hydrogen gas (H₂) and carbon monoxide (CO) are often used.

Substitution: Substitution reactions may involve reagents like alkali metals or other metal oxides.

Major Products Formed:

Oxidation: Higher oxidation state strontium compounds.

Reduction: Lower oxidation state strontium compounds.

Substitution: New borate compounds with substituted elements.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Bone Regeneration

Strontium borate has emerged as a promising biomaterial for bone regeneration due to its ability to enhance the biological properties of borate glasses. The incorporation of strontium into borate glass can moderate the rapid release of boron, which is crucial for bone growth and maintenance. Research indicates that strontium-enriched borate glasses improve the adhesion of osteoblast-like cells, enhancing cytocompatibility and promoting bone-like tissue formation at earlier stages of healing .

Case Study: In Vivo Effects

A systematic review assessed the effectiveness of strontium-enriched biomaterials in stimulating bone formation and remodeling. The review included 27 studies, primarily using animal models, which consistently demonstrated that strontium positively influences bone regeneration. Notably, no studies reported decreased effects from strontium addition, underscoring its potential in clinical applications .

| Study | Strontium Content | Duration | Bone Formation | Adverse Effects |

|---|---|---|---|---|

| Bose 19 | 1 wt% | 4 weeks | Increased | None |

| Tian 31 | 1 wt% | 12 weeks | Increased | None |

| Zhang 34 | 2.5 wt% | 4 weeks | Increased | None |

1.2 Drug Delivery Systems

This compound's unique properties make it suitable for drug delivery applications. Its ability to control the release rate of therapeutic agents while providing a biocompatible environment is particularly beneficial in treating bone-related diseases .

Materials Science Applications

2.1 Thermoluminescent Materials

This compound is utilized in thermoluminescent dosimetry, where it serves as a phosphor material for radiation detection. The thermoluminescent properties allow for precise measurement of absorbed doses in various environments, making it valuable in medical and environmental monitoring .

Case Study: Thermoluminescence Characteristics

Research on strontium-doped thermoluminescent materials demonstrated their effectiveness in environmental radiation detection. The study highlighted the reproducibility and precision of dose measurements using this compound-based phosphors, aligning with ANSI protocol requirements for dosimetry .

Environmental Applications

This compound's role in environmental monitoring focuses on its ability to adsorb contaminants from wastewater. Studies have shown that strontium-modified borate glasses can effectively remove pharmaceutical residues from water sources, showcasing their potential as eco-friendly materials for water treatment processes .

Mecanismo De Acción

The mechanism of action of strontium borate involves its interaction with various molecular targets and pathways. In biological systems, strontium ions can promote bone growth by stimulating osteoblast activity and inhibiting osteoclast activity. The borate component can enhance the bioactivity of the compound, making it suitable for applications in bone regeneration and medical implants .

Comparación Con Compuestos Similares

Calcium borate (CaB₄O₇): Similar in structure but contains calcium instead of strontium.

Barium borate (BaB₄O₇): Contains barium and has different physical and chemical properties.

Magnesium borate (MgB₄O₇): Contains magnesium and is used in different applications.

Uniqueness of Strontium Borate: this compound is unique due to its specific structural properties and its ability to enhance bone growth and bioactivity. Its applications in medical implants and radiation shielding materials make it a valuable compound in both scientific research and industry .

Actividad Biológica

Strontium borate (SrBO) is a compound that has gained attention in biomedical research, particularly for its potential applications in bone regeneration and tissue engineering. This article reviews the biological activity of this compound, focusing on its osteogenic properties, interactions with biological systems, and potential applications as a biomaterial.

Overview of this compound

This compound is a borate glass that incorporates strontium ions, which are known to have beneficial effects on bone metabolism. The compound is characterized by its ability to enhance osteogenesis (bone formation) while also inhibiting osteoclast activity (bone resorption), making it a promising candidate for treating bone-related disorders such as osteoporosis.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the following mechanisms:

- Osteogenic Stimulation : Strontium ions (Sr) promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. They enhance the expression of osteogenic genes such as alkaline phosphatase (ALP), osteocalcin (OCN), and bone sialoprotein (BSP) through signaling pathways like MAPK (Mitogen-Activated Protein Kinase) .

- Inhibition of Osteoclasts : Sr reduces the activity and formation of osteoclasts by increasing the secretion of osteoprotegerin (OPG), which inhibits the RANK/RANKL signaling pathway essential for osteoclast differentiation .

- Angiogenesis Promotion : The incorporation of strontium in biomaterials has been shown to enhance angiogenic factors, facilitating blood vessel formation alongside bone regeneration .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- In Vivo Studies : Research has demonstrated that this compound enhances bone regeneration in animal models. For instance, a study involving rabbit segmental defects showed that strontium-doped bioactive glasses facilitated faster healing compared to controls without strontium .

- In Vitro Studies : In vitro assays using human mesenchymal stem cells (hMSCs) indicated that strontium ions promote higher cell viability and proliferation rates. Cells cultured on strontium-doped substrates displayed increased ALP activity after 14 days, reflecting enhanced osteogenic differentiation .

- Antibacterial Properties : this compound has been shown to inhibit bacterial growth, which is critical for preventing infections in orthopedic applications. Studies reported significant inhibition of pathogens like Staphylococcus aureus when exposed to strontium-containing materials .

Propiedades

IUPAC Name |

tristrontium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSYCBFBTCINRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13703-86-1, 37228-07-2 | |

| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, strontium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037228072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.